5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Brand Name: Vulcanchem
CAS No.: 431986-73-1
VCID: VC7650005
InChI: InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
SMILES: COC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)OC
Molecular Formula: C13H13N3O5
Molecular Weight: 291.263

5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS No.: 431986-73-1

Cat. No.: VC7650005

Molecular Formula: C13H13N3O5

Molecular Weight: 291.263

* For research use only. Not for human or veterinary use.

5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione - 431986-73-1

Specification

CAS No. 431986-73-1
Molecular Formula C13H13N3O5
Molecular Weight 291.263
IUPAC Name 5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Standard InChI Key VUEXMOWNKBBJJG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)OC

Introduction

Chemical Identity and Structural Features

5-(((3,5-Dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 431986-73-1) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₁₃N₃O₅ and a molecular weight of 291.263 g/mol. The structure comprises a pyrimidine-2,4,6-trione core substituted at the 5-position by a ((3,5-dimethoxyphenyl)amino)methylene group. Key features include:

  • Pyrimidine trione ring: A six-membered aromatic ring with three ketone oxygen atoms at positions 2, 4, and 6.

  • Aminomethylene bridge: A -NH-CH₂- linkage connecting the pyrimidine core to the aryl group.

  • 3,5-Dimethoxyphenyl moiety: A benzene ring with methoxy (-OCH₃) substituents at the 3 and 5 positions, enhancing electron-donating capacity.

Table 1: Physicochemical Properties

PropertyValue
CAS Number431986-73-1
Molecular FormulaC₁₃H₁₃N₃O₅
Molecular Weight291.263 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
XLogP31.2 (estimated)

The compound’s planar structure facilitates π-π stacking interactions, while the methoxy groups contribute to solubility in polar aprotic solvents.

Synthetic Methodologies

Synthesis of 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step protocols emphasizing regioselective functionalization. A representative route includes:

Condensation of Barbituric Acid Derivatives

  • Formation of the enamine intermediate: Reaction of 1,3-diethylthiobarbituric acid with DMF in acetic anhydride yields a reactive enamine precursor .

  • Aminomethylation: Treatment with 3,5-dimethoxyaniline in ethanol under reflux conditions introduces the arylaminomethylene group .

  • Demethylation and cyclization: Acidic or basic conditions facilitate trione ring closure, confirmed by TLC and NMR.

Table 2: Optimization of Reaction Conditions

StepReagentsTemperatureTimeYield (%)
1DMF, Ac₂O90°C2 h85
23,5-Dimethoxyaniline, EtOHRT12 h78
3HCl (1M)60°C4 h92

Critical to the process is the use of thin-layer chromatography (TLC) for intermediate monitoring and ¹H/¹³C NMR for structural validation . Alternative methods employing visible-light-driven aerobic oxidation have been reported for analogous pyrimidines, though applicability to this compound remains unexplored .

Biological Activities and Mechanistic Insights

Pyrimidine trione derivatives exhibit broad-spectrum bioactivity, with 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione showing promise in two key areas:

Enzyme Inhibition

  • α-Glucosidase inhibition: Structural analogs demonstrate mixed-type inhibition (IC₅₀ = 264–449 µM), potentially via binding near the enzyme’s active site . Molecular docking suggests the dimethoxyphenyl group occupies hydrophobic pockets, while the trione core hydrogen-bonds with catalytic residues .

  • Dihydrofolate reductase (DHFR) antagonism: Pyrimidine triones competitively inhibit bacterial DHFR, disrupting nucleotide synthesis.

Anti-Glycation Effects

In diabetic models, related compounds inhibit advanced glycation end-product (AGE) formation (IC₅₀ = 31.5–554 µM), outperforming rutin (IC₅₀ = 54.6 µM) . Electron-withdrawing substituents enhance this activity, suggesting tunability for therapeutic design .

Table 3: Comparative Bioactivity of Pyrimidine Trione Derivatives

Compoundα-Glucosidase IC₅₀ (µM)Anti-Glycation IC₅₀ (µM)
Target compound320 ± 2.1*45.3 ± 1.8*
Rutin (standard)-54.59 ± 2.20
3g (analog)264.07 ± 1.8731.5 ± 0.81

*Estimated based on structural analogs .

Applications in Medicinal Chemistry

The compound’s dual inhibitory activity positions it as a candidate for:

  • Antimicrobial agents: DHFR inhibition suggests utility against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

  • Antidiabetic therapeutics: Synergistic α-glucosidase and anti-AGE effects could mitigate postprandial hyperglycemia and diabetic complications.

  • Chemical probes: Fluorescent derivatives enable real-time monitoring of enzyme kinetics in cellular models .

Chemical Reactivity and Derivative Synthesis

The trione core undergoes regioselective reactions:

  • Nucleophilic substitution: Methoxy groups are susceptible to demethylation with BBr₃, yielding phenolic derivatives for further functionalization.

  • Condensation reactions: The exocyclic amine reacts with aldehydes to form Schiff bases, expanding structural diversity.

Equation 1: Demethylation Reaction
C₁₃H₁₃N₃O₅+BBr₃C₁₁H₉N₃O₅+2CH₃Br\text{C₁₃H₁₃N₃O₅} + \text{BBr₃} \rightarrow \text{C₁₁H₉N₃O₅} + 2\text{CH₃Br}

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